molecular formula C₂₆H₄₃NNa₂O₁₀S₂ B1145829 3-Sulfo-taurocholicAcidDisodiumSalt CAS No. 71781-33-4

3-Sulfo-taurocholicAcidDisodiumSalt

Cat. No. B1145829
CAS RN: 71781-33-4
M. Wt: 639.73
InChI Key:
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Description

Synthesis Analysis

The synthesis of sulfonate analogs of bile acids, including 3-Sulfo-taurocholic acid disodium salt, involves several key reactions. Starting with bile acids such as norcholic and cholic acids, the process typically includes reduction to bile alcohols, selective tosylation, iodination, and treatment with sodium sulfite to form the sulfonate analogs. These analogs exhibit polarity similar to taurine-conjugated bile acids, indicating their potential utility in mimicking the natural compounds' functions (Kihira et al., 1992).

Molecular Structure Analysis

The molecular structure of 3-Sulfo-taurocholic acid disodium salt and similar sulfonate analogs of bile acids has been elucidated through various spectroscopic techniques. Carbon-13 nuclear magnetic resonance (NMR) spectral data provide insights into the structure, showcasing the modifications introduced during synthesis to mimic the natural bile acids' functionality.

Chemical Reactions and Properties

Sulfonate analogs of bile acids undergo specific chemical reactions reflecting their sulfonate groups' presence. These reactions include potential interactions with other biological molecules, demonstrating their solubility and reactivity in aqueous environments, which is crucial for their role in the digestive process.

Physical Properties Analysis

The physical properties of sulfonate analogs, such as solubility and phase behavior, are crucial for their biological functionality. These compounds exhibit increased polarity and solubility in water compared to their non-sulfonated counterparts, aligning with their role in emulsifying and aiding the absorption of lipids in the digestive tract.

Chemical Properties Analysis

Chemically, sulfonate analogs of bile acids, including 3-Sulfo-taurocholic acid disodium salt, share similarities with taurine-conjugated bile acids in terms of polarity and behavior in biological systems. Their sulfonate group imparts distinct chemical properties, such as increased reactivity with metal ions and enhanced solubility in aqueous solutions, which are essential for their biological roles.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques and Properties : Disodium 2-sulfoalkyl sulfates, including compounds structurally similar to 3-Sulfo-taurocholic Acid Disodium Salt, have been synthesized via methods involving metal borohydride reduction and subsequent sulfation, revealing their potential as lime soap dispersing agents (Stirton, Smith, & Weil, 1965).

Biological and Medical Research

  • Bile Acid Derivatives Synthesis : Research has focused on synthesizing bile acid 3-monosulfates, including the production of disodium salts, highlighting their relevance in biological studies and potential therapeutic applications (Tserng & Klein, 1978).

  • Role in Cholestasis and Bile Flow : Studies have shown that certain sulfated bile salts, which are structurally related to 3-Sulfo-taurocholic Acid Disodium Salt, can induce cholestasis in animal models, suggesting their significance in understanding liver function and diseases (Mathis, Karlaganis, & Preisig, 1983).

Environmental and Industrial Applications

  • Adsorption Properties in Environmental Sciences : Research has been conducted on the adsorption behaviors of sulfonates, including disodium salts, onto activated carbon cloth, indicating their use in environmental cleanup and industrial processes (Ayranci & Duman, 2010).

  • Surfactant and Industrial Applications : Studies have explored the properties of sulfonated compounds, including disodium salts, in the context of their surfactant properties and potential industrial applications, such as in detergents and enhanced oil recovery (Sun et al., 2018).

Safety And Hazards

While specific safety data for 3-Sulfo-taurocholic Acid Disodium Salt is not available, it’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGOMAYFRJNTP-NEMAEHQESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NNa2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfo-taurocholicAcidDisodiumSalt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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